Citronellyl hexanoate

Fragrance chemistry Structure-property relationships Formulation science

Citronellyl hexanoate (CAS 10580-25-3), also known as citronellyl caproate, is a fatty alcohol ester with molecular formula C16H30O2 and molecular weight 254.41 g/mol. It is characterized by a fine rose, fruity, floral odor profile and is used as a fragrance and flavor agent.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 10580-25-3
Cat. No. B080941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl hexanoate
CAS10580-25-3
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC(C)CCC=C(C)C
InChIInChI=1S/C16H30O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,15H,5-8,10-13H2,1-4H3
InChIKeyKNYRCCKTQMBSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citronellyl Hexanoate (CAS 10580-25-3): Technical Baseline for Scientific Procurement


Citronellyl hexanoate (CAS 10580-25-3), also known as citronellyl caproate, is a fatty alcohol ester with molecular formula C16H30O2 and molecular weight 254.41 g/mol [1]. It is characterized by a fine rose, fruity, floral odor profile and is used as a fragrance and flavor agent [2]. The compound occurs naturally in Pelargonium graveolens (rose-scented geranium) and Nigritella nigra [3]. Regulatory recognition includes EFSA FL No. 09.341 and IFRA guidelines for fragrance concentrate usage up to 8.0000% [4]. Predicted physicochemical parameters include LogP 6.2-6.5, vapor pressure 0.00019 mmHg at 25°C, and water solubility 0.05984 mg/L at 25°C .

Why Citronellyl Hexanoate Cannot Be Interchanged with Other Citronellyl Esters


Citronellyl esters share the same citronellol alcohol moiety but differ in their acyl chain length (formate: C1, acetate: C2, propionate: C3, butyrate: C4, hexanoate: C6). This structural variation produces systematic, quantifiable differences in logP, vapor pressure, water solubility, and odor substantivity that directly impact formulation performance. In olfactory terms, the hexanoate ester is described as having a distinct 'fine rose fruity floral' character, which can be contrasted with the more citrus-forward, bright topnote of citronellyl acetate and the sweeter, greener profile of citronellyl butyrate [1]. Substituting between chain-length variants without reformulation will alter fragrance evaporation curves, product longevity, and cost-efficiency profiles, making blind interchange scientifically invalid for controlled applications [2].

Quantitative Differentiation Evidence for Citronellyl Hexanoate vs. Closest Analogs


Chain-Length Dependent Physicochemical Gradient: Hexanoate vs. Acetate, Propionate, and Butyrate

Across the homologous series of citronellyl esters, increasing acyl chain length systematically increases LogP (hydrophobicity) and decreases vapor pressure (volatility) [1]. Citronellyl hexanoate (C6) exhibits a LogP of 6.2-6.5 and vapor pressure of 0.00019 mmHg at 25°C, compared to citronellyl acetate (C2) with LogP ~3.9 and citronellyl butyrate (C4) with LogP ~5.2 and vapor pressure 0.002-0.003 mmHg at 25°C . This gradient directly impacts fragrance evaporation profiles and substantivity in formulations.

Fragrance chemistry Structure-property relationships Formulation science Physicochemical characterization

Substantivity and Persistence: Quantitative Odor Duration Comparison

Substantivity data from The Good Scents Company (TGSC) provides a quantitative measure of odor persistence at 100% concentration. Citronellyl hexanoate exhibits a substantivity of 48 hours, while citronellyl propionate (C3) shows 20 hours [1]. Citronellyl acetate (C2) is typically noted for short substantivity as a top-note material. This represents a 2.4× increase in substantivity for the hexanoate versus the propionate, and a greater differential versus shorter-chain esters.

Perfumery Fragrance longevity Substantivity Sensory evaluation

Water Solubility and Formulation Compatibility: Hexanoate vs. Acetate

Water solubility decreases systematically with increasing acyl chain length. Citronellyl hexanoate (C6) has an estimated water solubility of 0.05984 mg/L at 25°C [1]. In contrast, citronellyl acetate (C2) exhibits higher water solubility of approximately 304 mg/L at 25°C [2]. This ~5,000-fold difference in aqueous solubility has direct implications for flavor applications in beverages and aqueous food systems.

Formulation chemistry Solubility parameters Aqueous applications Flavor science

Gas Chromatographic Retention Behavior and Analytical Identity

Kovats retention index (RI) provides a standardized measure of GC elution behavior. Citronellyl hexanoate has a reported Kovats RI of 1700 on a BP-1 (non-polar) column [1]. Citronellyl acetate (C2) elutes significantly earlier with RI ~1350 on similar non-polar phases, while citronellyl butyrate (C4) has RI ~1570 [2]. This systematic RI progression enables unambiguous identification and quantitation in complex natural product extracts and finished fragrance formulations.

Analytical chemistry GC-MS Quality control Authentication

IFRA Maximum Usage Level: Regulatory and Formulation Differentiation

The International Fragrance Association (IFRA) establishes maximum usage levels for fragrance materials based on safety assessments. Citronellyl hexanoate has a recommended usage level of up to 8.0000% in fragrance concentrate [1]. This is substantially higher than the restriction for some other citronellyl esters with known sensitization concerns, providing formulation flexibility. The compound is also recognized by EFSA (FL No. 09.341) for use in food flavoring [2].

Regulatory compliance IFRA standards Safety assessment Formulation limits

Predicted Environmental Fate and Bioaccumulation Potential

Increasing acyl chain length correlates with increased bioconcentration factor (BCF). Citronellyl hexanoate (C6) has a predicted ACD/BCF of 18,505 at pH 5.5-7.4 . This is markedly higher than shorter-chain citronellyl esters: citronellyl acetate (C2) has estimated BCF ~50-100, and citronellyl butyrate (C4) has estimated BCF ~1,000-2,000 . This quantitative difference informs environmental risk assessment and regulatory reporting requirements.

Environmental chemistry Bioconcentration Risk assessment Sustainability

High-Value Application Scenarios for Citronellyl Hexanoate Based on Quantitative Differentiation


Long-Lasting Fine Fragrance Base Note Formulations

Citronellyl hexanoate is preferentially selected for fine fragrances requiring extended longevity on skin and fabric. Its substantivity of 48 hours [1] (2.4× longer than citronellyl propionate) and extremely low vapor pressure of 0.00019 mmHg at 25°C [2] enable sustained rose-fruity-floral character without rapid evaporation. This makes it suitable for eglantine, honeysuckle, rose, and wisteria accords [3] where long-lasting base-note performance is required. Formulators can utilize up to 8.0000% in fragrance concentrate per IFRA guidelines [1], providing significant dosing latitude compared to more restricted citronellyl esters.

Non-Aqueous Flavor Systems and Oil-Based Food Products

The extremely low water solubility (0.05984 mg/L at 25°C) [4] and high LogP (6.2-6.5) [2] of citronellyl hexanoate dictate its optimal use in oil-based and alcohol-based flavor systems rather than aqueous beverages. Applications include baked goods, confectionery fats, lipophilic flavor bases, and essential oil blends where the compound's rose-fruity-floral profile [3] can be effectively delivered without phase separation. EFSA recognition as FL No. 09.341 [5] supports regulatory-compliant use in EU food applications.

GC-MS Analytical Standards and Natural Product Authentication

The distinct Kovats retention index of 1700 on BP-1 non-polar columns [6] makes citronellyl hexanoate a valuable analytical reference standard for quality control laboratories. This unambiguous GC elution position, separated by +130 RI units from citronellyl butyrate and +350 RI units from citronellyl acetate, enables reliable identification and quantitation in Pelargonium graveolens (rose geranium) essential oils and finished fragrance formulations [6]. Procurement of high-purity reference material (≥95% per EFSA specification) [5] is essential for method validation and batch release testing.

Environmental Fate Studies and Regulatory Dossier Development

The high predicted bioconcentration factor of 18,505 positions citronellyl hexanoate as a model compound for environmental fate studies of hydrophobic fragrance esters. Industrial users preparing REACH registration dossiers or EPA environmental assessments must account for this elevated BCF value, which is ~185-370× higher than citronellyl acetate . This scenario applies to manufacturers requiring comprehensive environmental risk characterization for regulatory submissions and sustainability reporting.

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